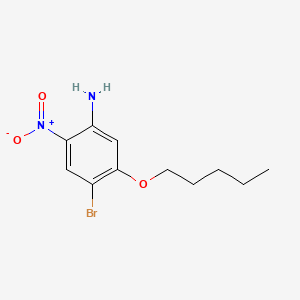

4-Bromo-2-nitro-5-(pentyloxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

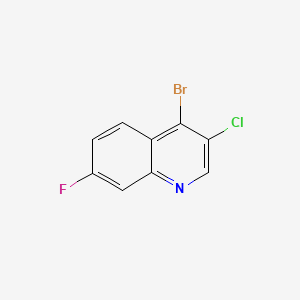

“4-Bromo-2-nitro-5-(pentyloxy)aniline” is a chemical compound with the CAS Number: 1255574-52-7. It has a molecular weight of 303.16 . The IUPAC name for this compound is 4-bromo-2-nitro-5-(pentyloxy)phenylamine .

Molecular Structure Analysis

The InChI code for “4-Bromo-2-nitro-5-(pentyloxy)aniline” is1S/C11H15BrN2O3/c1-2-3-4-5-17-11-7-9(13)10(14(15)16)6-8(11)12/h6-7H,2-5,13H2,1H3 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

The compound has a molecular formula of C11H15BrN2O3 and an average mass of 303.152 Da . Unfortunately, other physical and chemical properties like solubility, melting point, etc., are not available in the retrieved data .Aplicaciones Científicas De Investigación

Synthesis and Characterization

4-Bromo-2-nitro-5-(pentyloxy)aniline is a compound of interest in the synthesis of complex molecules due to its reactive bromo and nitro groups. These groups make it a valuable intermediate in the production of polymers, dyes, pharmaceuticals, and materials for electronic applications. In research, its applications have spanned from the development of novel organic compounds to the exploration of its properties in materials science.

One application area includes the synthesis of polymers with potential for use in nonlinear optics. Schiff bases containing nitro groups, similar to 4-Bromo-2-nitro-5-(pentyloxy)aniline, have been synthesized for their electron-accepting capabilities, which are essential in the formation of polymers with desirable optical properties. Such materials are of interest for their potential applications in electronic and photonic devices due to their ability to alter light properties under electric fields (Bagheri & Entezami, 2002).

Catalysis and Chemical Reactions

The compound's structural features also facilitate its use in catalytic processes and chemical reactions. For instance, the bromo and nitro groups present in such molecules can participate in various chemical transformations, including coupling reactions, which are foundational in the synthesis of complex organic molecules. These reactions are crucial in the pharmaceutical industry for the creation of new drug molecules and in materials science for the development of new materials with specific properties.

In the field of catalysis, research has focused on the development of efficient catalysts for the hydrogenation of nitro compounds to anilines, a process of significant industrial importance. Studies involving compounds with structural similarities to 4-Bromo-2-nitro-5-(pentyloxy)aniline have demonstrated the potential for selective catalytic reduction of nitro groups under mild conditions, which is critical for the synthesis of anilines used in dyes, pharmaceuticals, and agrochemicals (Jiang & Zhang, 2016).

Material Science and Electronics

Moreover, the synthesis of novel electronic materials, such as electrochromic materials employing nitrotriphenylamine units, showcases the broader applicability of compounds with nitro and bromo functionalities. These materials exhibit unique properties, such as color change under electrical stimulus, making them suitable for applications in smart windows, displays, and optical devices. The structural versatility provided by compounds like 4-Bromo-2-nitro-5-(pentyloxy)aniline enables the design of materials with tailored properties for specific applications (Li et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

4-bromo-2-nitro-5-pentoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O3/c1-2-3-4-5-17-11-7-9(13)10(14(15)16)6-8(11)12/h6-7H,2-5,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZWPVYCXDSWFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681494 |

Source

|

| Record name | 4-Bromo-2-nitro-5-(pentyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1255574-52-7 |

Source

|

| Record name | 4-Bromo-2-nitro-5-(pentyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-1-morpholin-4-YL-ethanone](/img/structure/B572339.png)

![2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine](/img/structure/B572341.png)

![5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572343.png)

![1-Isopropyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B572346.png)

![methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B572355.png)